REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]#[N:12])=[CH:6][CH:5]=1.[CH3:13][NH:14][C:15](=O)[CH2:16]Cl>O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:16][C:15](=[O:1])[N:14]([CH3:13])[C:11]2=[NH:12])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)NC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CNC(CCl)=O
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 48 hours at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the clear solution was added 2.25 g
|
Type
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FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to yield 1.9 g
|
Type
|
FILTRATION
|
Details
|
After the initial product was filtered
|
Type
|
WAIT
|
Details
|
the filtrate was left
|
Type
|
STIRRING
|
Details
|
stirring another three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
of product precipitated from solution
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(N(C(C1)=O)C)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |